molecular formula C12H19NO3 B6237541 rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 1932072-84-8

rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B6237541
CAS No.: 1932072-84-8
M. Wt: 225.3
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Description

rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a bicyclic compound featuring a unique azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps:

    Formation of the Azabicyclo Structure: Starting from a suitable bicyclic precursor, such as 2-azabicyclo[2.1.1]hexane, the amine group is protected using tert-butyl chloroformate in the presence of a base like triethylamine.

    Acetylation: The protected amine is then acetylated using acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, use of automated synthesis equipment, and stringent purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acetyl moiety, converting it to an alcohol.

    Substitution: The azabicyclo structure allows for various substitution reactions, particularly nucleophilic substitutions at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted azabicyclo derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a versatile scaffold in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its rigid structure.

Biology and Medicine

    Pharmacophore: The compound’s structure makes it a candidate for drug design, particularly in targeting neurological pathways.

    Enzyme Inhibition: Potential use as an inhibitor for enzymes due to its unique binding properties.

Industry

    Material Science: Used in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The azabicyclo structure allows for strong binding to enzyme active sites or receptor proteins, potentially inhibiting their function. The tert-butyl and acetyl groups can enhance lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • rac-tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
  • rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Uniqueness

  • Structural Features : The presence of both acetyl and carboxylate groups in rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate provides unique reactivity and binding properties compared to its analogs.
  • Applications : Its specific structure makes it more suitable for certain pharmacological applications, particularly in drug design targeting the central nervous system.

This compound’s unique structure and versatile reactivity make it a valuable tool in both research and industrial applications

Properties

CAS No.

1932072-84-8

Molecular Formula

C12H19NO3

Molecular Weight

225.3

Purity

95

Origin of Product

United States

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